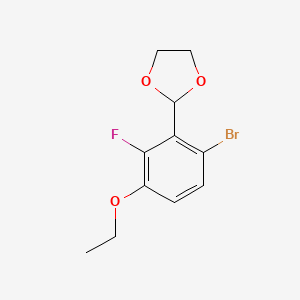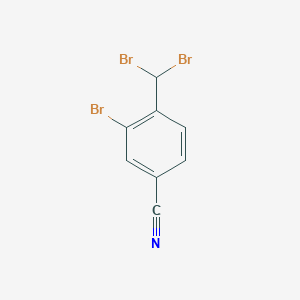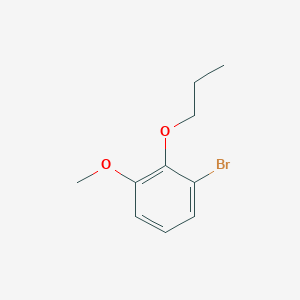![molecular formula C21H34BN3O4 B6334051 tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate CAS No. 1353878-38-2](/img/structure/B6334051.png)
tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate is a complex organic compound that features a boronate ester group. This compound is significant in various fields of scientific research due to its unique structural properties and reactivity.
作用机制
Target of Action
Boronic esters, such as this compound, are generally used as building blocks in organic synthesis . They are often involved in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling reactions . This process involves the transfer of an organoboron group from boron to a transition metal, such as palladium . The compound can also undergo protodeboronation, a process that involves the removal of the boron group .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway, which is a type of palladium-catalyzed cross-coupling reaction . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound can also participate in a formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds, which is a crucial process in the synthesis of complex organic molecules . For example, it can be used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions are known to be exceptionally mild and functional group tolerant .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate typically involves multiple steps, including substitution reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. For instance, one common method involves the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, sodium acetate, and various solvents like xylene and 1,4-dioxane. The reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield various substituted derivatives of the original compound .
科学研究应用
Chemistry
In chemistry, tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its boronate ester group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine
In biological and medical research, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes .
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
What sets tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate apart from similar compounds is its specific structural arrangement, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions .
属性
IUPAC Name |
tert-butyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34BN3O4/c1-19(2,3)27-18(26)24-16-8-10-25(11-9-16)17-12-15(13-23-14-17)22-28-20(4,5)21(6,7)29-22/h12-14,16H,8-11H2,1-7H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGYBFCPAONMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCC(CC3)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
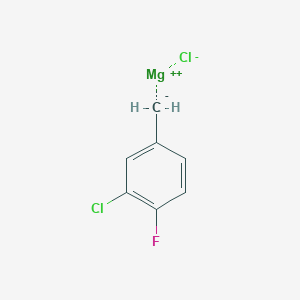
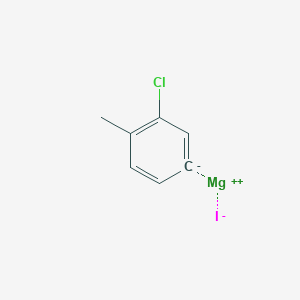
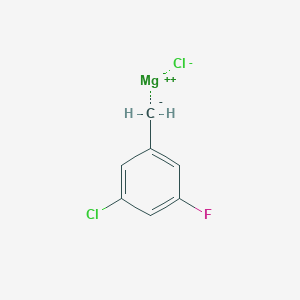


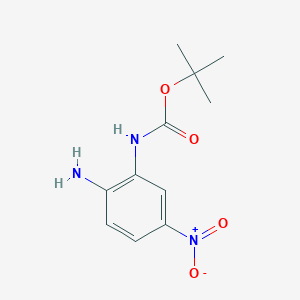
![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)
